2-{[5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Overview
Description
2-{[5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that features a triazole ring, a nitrophenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Attachment of the Chloro-methylphenyl Group: This step involves a nucleophilic substitution reaction where the chloro-methylphenyl group is introduced.
Formation of the Thioether Linkage: The thioether linkage is formed through a thiolation reaction using thiol reagents.
Final Coupling with Nitrophenyl Acetamide: The final step involves coupling the intermediate with nitrophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group in the chloro-methylphenyl moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions for hydrolysis.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its triazole and nitrophenyl moieties which are common in pharmacologically active compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites. The nitrophenyl group may also contribute to the compound’s activity by interacting with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-allyl-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide
- 2-[(4-allyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide
Uniqueness
The unique combination of the chloro-methylphenyl group and the nitrophenyl acetamide moiety in 2-{[5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide distinguishes it from other similar compounds. This specific structure may result in unique biological activities and interactions with molecular targets.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4S/c1-3-10-28-19(12-20(30)25-16-5-4-14(2)18(23)11-16)26-27-22(28)34-13-21(31)24-15-6-8-17(9-7-15)29(32)33/h3-9,11H,1,10,12-13H2,2H3,(H,24,31)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFRHYATTJUOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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